molecular formula C20H16N2O2S B2518655 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide CAS No. 896303-98-3

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide

Cat. No.: B2518655
CAS No.: 896303-98-3
M. Wt: 348.42
InChI Key: QSDQYWUIIMXVMY-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide is a heterocyclic compound featuring a thiophene core substituted with cyano and methyl groups, linked to a 3-phenoxybenzamide moiety.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-13-14(2)25-20(18(13)12-21)22-19(23)15-7-6-10-17(11-15)24-16-8-4-3-5-9-16/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDQYWUIIMXVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene and a cyano group donor.

    Introduction of the Phenoxybenzamide Moiety: The phenoxybenzamide group is introduced via a nucleophilic substitution reaction, where a phenoxy group reacts with a benzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene or benzamide rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted thiophene or benzamide derivatives.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Insecticidal Thiophene and Pyridine Derivatives

Compound 2: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (–5)

  • Structure: Open-chain pyridine with cyano, styryl, and thioacetamide groups.
  • Activity : Exhibited LC50 of 0.78 µg/mL against cowpea aphid (Aphis craccivora Koch), outperforming acetamiprid (LC50 = 1.12 µg/mL) .
  • Key Features: The cyano group and open-chain structure enhance insecticidal efficacy compared to cyclized analogs .

Compound 3: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide ()

  • Structure: Cyclized thienopyridine lacking the cyano group.
  • Activity: Lower potency (LC50 = 1.05 µg/mL) than Compound 2, attributed to structural rigidity and absence of the cyano group .
Compound Structure Type Cyano Group LC50 (µg/mL) Target Organism Reference
Compound 2 Open-chain Yes 0.78 Cowpea aphid
Compound 3 Cyclized No 1.05 Cowpea aphid
Acetamiprid Neonicotinoid Yes 1.12 Cowpea aphid

Anti-inflammatory Thiophene Hybrids

Pyrazolone-Thiadiazole Hybrid (Compound 3 in ) :

  • Structure: Tetrahydrobenzothiophen with cyano, linked to pyrazolone-thiadiazole.
  • Activity : Demonstrated strong docking affinity for 5-lipoxygenase (5-LOX), a key enzyme in inflammatory pathways, with a binding energy of -9.8 kcal/mol .

Comparison :

  • The target compound’s benzamide group may offer different binding dynamics compared to the pyrazolone-thiadiazole hybrid.

Substituent Effects in Benzamide Derivatives

highlights substituent effects on benzamide derivatives:

  • Bulkier Substituents (e.g., Phenoxy): May reduce solubility but improve target specificity by occupying hydrophobic pockets .

Structure-Activity Relationships (SAR)

  • Cyano Group: Critical for insecticidal activity in pyridine/thiophene derivatives (e.g., Compound 2 vs. 3) .
  • Open vs. Cyclized Structures : Open-chain compounds (e.g., Compound 2) often show higher activity due to conformational flexibility .
  • Amide Linkage : Benzamide derivatives (e.g., target compound) may exhibit varied bioactivity depending on substituent electronic and steric profiles .

Data Tables

Table 1: Insecticidal Activity of Thiophene/Pyridine Analogs

Compound LC50 (µg/mL) Structure Type Key Substituents
Compound 2 0.78 Open-chain Cyano, Styryl
Compound 3 1.05 Cyclized Amino, Styryl
Acetamiprid 1.12 Neonicotinoid Cyano, Chloropyridinyl

Table 2: Anti-inflammatory Potential of Thiophene Hybrids

Compound Target Enzyme Binding Energy (kcal/mol) Key Features
Pyrazolone Hybrid 5-LOX -9.8 Cyano, Thiadiazole

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with cyano and dimethyl substitutions, linked to a phenoxybenzamide moiety. This structural configuration allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H16N2O2S
Molecular Weight352.42 g/mol
CAS Number896303-98-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, affecting various cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell-based assays, it has shown the ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to inhibited proliferation and increased cell death in malignant cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains revealed that this compound has an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
  • Anticancer Mechanism :
    • In a study involving human breast cancer cells (MCF-7), the compound was found to reduce cell viability by 60% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect is mediated through the downregulation of Bcl-2 and upregulation of Bax proteins, promoting apoptosis.

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive/negative bacteria; low micromolar IC50 values
Anticancer ActivityInduces apoptosis in MCF-7 cells; reduces viability by 60% at 10 µM

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